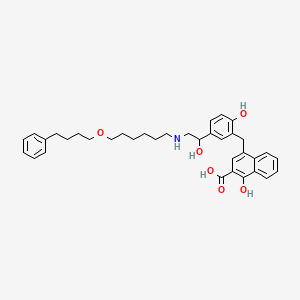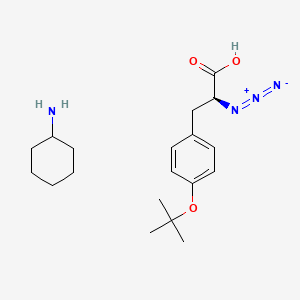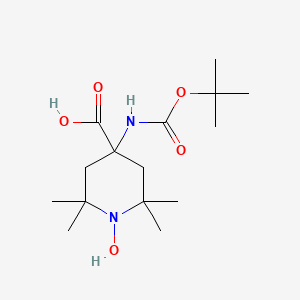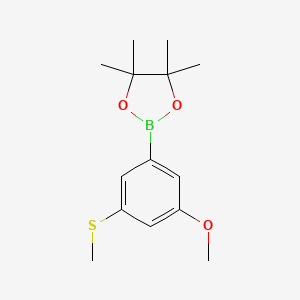
2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate is an organic compound with the molecular formula C14H24O7. It is a derivative of butane and contains multiple ester functional groups. This compound is of interest in various fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate typically involves the esterification of butane-1,4-diol with propionic acid derivatives. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of butane-1,4-diol and propionic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Butane-1,4-diol and propionic acid.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester functional groups.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential therapeutic properties, such as its ability to act as a prodrug that releases active compounds upon hydrolysis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate involves its hydrolysis to release butane-1,4-diol and propionic acid. These products can then interact with various molecular targets and pathways within biological systems. For example, butane-1,4-diol can be further metabolized to gamma-hydroxybutyrate (GHB), which has known effects on the central nervous system.
Comparación Con Compuestos Similares
Similar Compounds
Butane-1,4-diyl dipropionate: Lacks the methoxy group present in 2-(Propionyloxymethoxy)butane-1,4-diyl dipropionate.
Propionyloxybutane: Contains fewer ester groups compared to this compound.
Uniqueness
This compound is unique due to its multiple ester functional groups and the presence of a methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
[4-propanoyloxy-3-(propanoyloxymethoxy)butyl] propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O7/c1-4-12(15)18-8-7-11(9-19-13(16)5-2)20-10-21-14(17)6-3/h11H,4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDCHYWWHJBKKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCCC(COC(=O)CC)OCOC(=O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677815 |
Source


|
| Record name | 2-[(Propanoyloxy)methoxy]butane-1,4-diyl dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104478-28-6 |
Source


|
| Record name | 2-[(Propanoyloxy)methoxy]butane-1,4-diyl dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B597754.png)





![2,6-Ditosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B597764.png)





